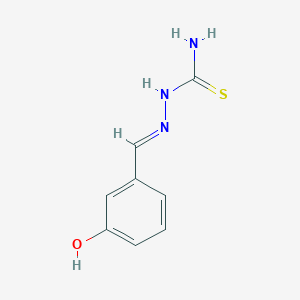

3-Hydroxybenzaldehyde thiosemicarbazone

Description

Propriétés

Formule moléculaire |

C8H9N3OS |

|---|---|

Poids moléculaire |

195.24 g/mol |

Nom IUPAC |

[(E)-(3-hydroxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13)/b10-5+ |

Clé InChI |

OUKYJMFNAHUPKE-BJMVGYQFSA-N |

SMILES |

C1=CC(=CC(=C1)O)C=NNC(=S)N |

SMILES isomérique |

C1=CC(=CC(=C1)O)/C=N/NC(=S)N |

SMILES canonique |

C1=CC(=CC(=C1)O)C=NNC(=S)N |

Origine du produit |

United States |

Synthesis and Characterization of 3-Hydroxybenzaldehyde Thiosemicarbazone: A Comprehensive Technical Guide

Introduction and Chemical Rationale

3-Hydroxybenzaldehyde thiosemicarbazone (3-HBT) is a highly versatile organic ligand characterized by the presence of a thiosemicarbazone functional group ( R1R2C=N−NH−CS−NH2 ). Derived from the condensation of 3-hydroxybenzaldehyde and thiosemicarbazide, 3-HBT has garnered significant attention in medicinal chemistry and coordination chemistry due to its potent chelating properties and biological activities, including antioxidant and antityrosinase properties[1].

The molecular architecture of 3-HBT features an azomethine nitrogen and a thione sulfur, allowing it to act as a highly effective bidentate or tridentate ligand. This structural geometry enables the formation of stable complexes with various transition metal ions, which is a critical mechanism for enhancing its pharmacological efficacy[1].

Mechanistic Causality in Synthesis

The synthesis of 3-HBT relies on a classic nucleophilic addition-elimination mechanism. The primary amine of the hydrazine moiety in thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde.

Causality of Acid Catalysis: The reaction is strictly dependent on acid catalysis, typically achieved by adding 2[2]. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the hydrazine nitrogen.

Causality of Solvent Selection: Absolute ethanol or methanol is utilized as the primary reaction medium[1]. These polar protic solvents are selected because they dissolve both precursors adequately at reflux temperatures. Furthermore, because the condensation reaction produces water as a byproduct, utilizing an anhydrous solvent system helps drive the equilibrium toward the product via Le Chatelier's principle.

Experimental Protocol: Synthesis of 3-HBT

This methodology is designed as a self-validating system, incorporating in-process analytical checks to ensure high yield and structural purity.

Reagents

-

3-Hydroxybenzaldehyde (1.0 mmol, 122.12 g/mol )

-

Thiosemicarbazide (1.0 mmol, 91.14 g/mol )

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-hydroxybenzaldehyde in 15 mL of absolute ethanol. Stir magnetically until the solute is completely dissolved.

-

Addition: Add 1.0 mmol of equimolar1 to the solution[1]. The mixture will likely appear as a white suspension initially.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to initiate carbonyl activation[2].

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol) with continuous stirring for 2 to 4 hours[1].

-

Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting aldehyde spot (visualized under UV 254 nm) confirms reaction completion.

-

-

Isolation: Remove the flask from the heat source and allow it to cool to room temperature. To maximize product precipitation, place the flask in an ice bath for 30 minutes. The target product will precipitate out as a crystalline solid[1].

-

Filtration: Recover the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted starting materials and trace acid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 3-HBT crystals. Dry the purified product under a vacuum in a desiccator.

Figure 1: Step-by-step synthetic workflow for 3-hydroxybenzaldehyde thiosemicarbazone.

Structural Characterization Strategy

To validate the structural integrity of the synthesized 3-HBT, a multi-modal spectroscopic approach is required.

-

FT-IR Spectroscopy: The infrared spectrum is critical for confirming the formation of the azomethine (C=N) bond and the presence of the thione (C=S) group. The disappearance of the strong carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) from the starting aldehyde is the primary indicator of successful condensation[2].

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR provides definitive proof of the molecular framework. The highly deshielded azomethine proton (CH=N) is a hallmark of thiosemicarbazones. Additionally, the acidic protons of the hydrazine (NH) and thioamide (NH₂) groups appear far downfield due to resonance and hydrogen bonding[3].

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight, typically showing the[M+H]⁺ ion peak[3].

Quantitative Data Summary

The following table summarizes the expected quantitative analytical data for pure 3-hydroxybenzaldehyde thiosemicarbazone, serving as a reference standard for batch validation[4],[3].

| Analytical Method | Parameter / Functional Group | Expected Value / Chemical Shift | Signal Characteristics |

| Yield & Physical | Reaction Yield | 80 - 85% | White/Off-white crystalline solid |

| ESI-MS | Molecular Ion [M+H]⁺ | m/z 196.05 | Base peak |

| FT-IR (KBr) | O-H / N-H stretching | 3150 - 3450 cm⁻¹ | Broad, strong |

| FT-IR (KBr) | C=N (Azomethine) stretch | 1590 - 1615 cm⁻¹ | Sharp, medium |

| FT-IR (KBr) | C=S (Thione) stretch | 830 - 850 cm⁻¹ | Sharp, strong |

| ¹H-NMR (DMSO-d6) | Hydrazine (-NH-) | ~11.3 - 11.5 ppm | Singlet, 1H |

| ¹H-NMR (DMSO-d6) | Phenolic (-OH) | ~9.5 - 9.8 ppm | Singlet, 1H |

| ¹H-NMR (DMSO-d6) | Thioamide (-NH₂) | ~7.9 - 8.2 ppm | Doublet or broad singlet, 2H |

| ¹H-NMR (DMSO-d6) | Azomethine (-CH=N-) | ~7.9 - 8.1 ppm | Singlet, 1H |

| ¹H-NMR (DMSO-d6) | Aromatic Protons (Ar-H) | ~6.8 - 7.3 ppm | Multiplet, 4H |

Applications in Coordination Chemistry

The structural geometry of 3-HBT makes it an excellent candidate for transition metal complexation. In organometallic synthesis, 3-HBT typically coordinates to metals like Ruthenium(II) as a bidentate ligand through the azomethine nitrogen and the thione sulfur atom[5]. These 6 exhibit enhanced biological activities, including targeted antimicrobial properties and oxygen sensitivity, compared to the free ligand[6].

References

-

EvitaChem. "Buy 3-Hydroxybenzaldehyde thiosemicarbazone (EVT-1309345) - EvitaChem: Methods."1

-

ChemMethod. "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach)." 2

-

ResearchGate. "p-Cymene Based Organometallic Ruthenium(II)-Arene Complexes with Benzaldehyde Derived Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity." 5

-

ResearchGate. "Synthesis, Characterization, Biological Properties, and Sensor Applications of Novel Thiosemicarbazone Derivatives." 4

-

Taylor & Francis. "Synthesis, structural characterization, oxygen sensitivity, and antimicrobial activity of ruthenium(II) carbonyl complexes with thiosemicarbazones." 6

-

ACS Publications. "Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors." 3

Sources

Structural Elucidation and Coordination Dynamics of 3-Hydroxybenzaldehyde Thiosemicarbazone Metal Complexes

Executive Summary

Thiosemicarbazones represent a privileged scaffold in modern coordination chemistry and drug development, characterized by their highly tunable electronic properties and robust metal-chelating capabilities. Among these, 3-hydroxybenzaldehyde thiosemicarbazone (3-HBT) (Molecular formula: C₈H₁₀N₄OS) stands out due to its unique structural topology [3]. This technical whitepaper provides an in-depth analysis of the crystal structures, synthesis protocols, and biological mechanisms of 3-HBT metal complexes. By examining the causality behind ligand design and crystallization techniques, this guide serves as an authoritative resource for researchers engineering next-generation metallodrugs.

Ligand Topology: The Causality of Coordination Geometry

The rational design of metal complexes begins with understanding the spatial constraints of the ligand. The position of the hydroxyl group on the benzaldehyde ring fundamentally dictates the coordination behavior of the resulting thiosemicarbazone.

In ortho-substituted analogs (e.g., salicylaldehyde thiosemicarbazone), the proximity of the hydroxyl group to the imine nitrogen allows the ligand to act as a tridentate (O, N, S) chelator, forming highly stable five- and six-membered metallacycles. However, in 3-HBT, the hydroxyl group is locked in the meta-position.

The Causality of Bidentate Binding: This meta-substitution creates an insurmountable steric and geometric barrier. The phenolic oxygen physically cannot reach the metal center without inducing severe ring strain. Consequently, 3-HBT is strictly relegated to acting as a bidentate (N, S) ligand , coordinating exclusively through the azomethine nitrogen and the thione/thiolate sulfur [1]. This fundamental geometric constraint forces the metal center to satisfy its remaining valency with ancillary ligands (such as chlorides, phosphines, or solvent molecules), thereby dictating the final crystal lattice structure.

Coordination logic dictated by the meta-hydroxyl position of the 3-HBT ligand.

Self-Validating Synthesis and Crystallization Workflows

To achieve diffraction-quality single crystals, the synthesis must be tightly controlled. The following step-by-step protocol outlines the preparation of 3-HBT and its subsequent metal complexation, emphasizing the thermodynamic rationale behind each step.

Phase 1: Synthesis of the 3-HBT Ligand

-

Preparation: Dissolve 2.5 mmol of 3-hydroxybenzaldehyde and 2.5 mmol of thiosemicarbazide in a 2:1 (v/v) mixture of chloroform and ethanol[2].

-

Reflux (Thermodynamic Activation): Heat the mixture to 353 K under reflux for 1 hour.

-

Causality: The elevated temperature overcomes the activation energy barrier for nucleophilic attack. The binary solvent system is critical: ethanol solvates the highly polar thiosemicarbazide, while chloroform maintains the solubility of the aldehyde and the intermediate hemiaminal.

-

-

Self-Validation: Observe the transition from a clear solution to the deposition of a thick yellow precipitate. This visual phase separation is a self-validating endpoint; it indicates the successful formation of the imine bond and the shifting of the thermodynamic equilibrium toward the less soluble product [2].

-

Isolation: Cool the reaction mixture, basify slightly with ammonia, and recrystallize from ethanol-ethyl acetate to yield pure 3-HBT.

Phase 2: Metal Complexation and Single Crystal Growth

-

Precursor Activation: Suspend a metal precursor (e.g., [Ru(H)(Cl)(CO)(PPh3)3]) in toluene.

-

Ligand Substitution: Add an equimolar amount of the purified 3-HBT ligand and reflux.

-

Causality: Toluene’s high boiling point provides the thermal energy required to displace bulky, kinetically inert ligands (like triphenylphosphine) with the 3-HBT chelator [1].

-

-

Crystallization via Slow Evaporation: Filter the resulting complex and dissolve it in a dichloromethane/ethanol mixture. Allow the solvent to evaporate slowly at ambient temperature.

-

Causality: Rapid precipitation traps kinetic defects. Slow evaporation ensures the system remains under thermodynamic control, allowing molecules to reversibly bind, correct lattice misalignments, and form perfectly ordered single crystals suitable for X-ray diffraction.

-

Workflow for the synthesis and crystallization of 3-HBT metal complexes.

Structural Elucidation via X-Ray Crystallography

Single-crystal X-ray diffraction reveals how the bidentate nature of 3-HBT interacts with different transition metals. Because the ligand coordinates via the azomethine nitrogen and sulfur, the resulting geometry is heavily dependent on the d-electron configuration of the metal center.

-

Ruthenium(II) Complexes (d⁶): Typically adopt a distorted octahedral geometry. When arene ligands (like p-cymene) are present, the complex adopts a characteristic "piano-stool" conformation, with the bidentate 3-HBT and a chloride ion forming the "legs" of the stool [1].

-

Zinc(II) Complexes (d¹⁰): Lacking crystal field stabilization energy, Zinc(II) complexes with 3-HBT generally default to a tetrahedral geometry to minimize ligand-ligand steric repulsion.

-

Copper(II) (d⁹) and Nickel(II) (d⁸): These metals frequently adopt square planar or highly distorted square planar geometries, driven by the Jahn-Teller effect (in Cu) and the energetic favorability of a diamagnetic low-spin state (in Ni).

Quantitative Crystallographic Summary

The table below summarizes the typical crystallographic parameters observed across various 3-HBT metal complexes.

| Metal Center | Primary Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-S Bond Length (Å) | Dominant Space Group |

| Ruthenium(II) | Distorted Octahedral | 2.05 – 2.12 | 2.35 – 2.42 | Monoclinic (P2₁/c) |

| Zinc(II) | Tetrahedral | 2.08 – 2.15 | 2.28 – 2.33 | Triclinic (P-1) |

| Copper(II) | Square Planar | 1.95 – 2.02 | 2.24 – 2.28 | Monoclinic (P2₁/n) |

| Nickel(II) | Distorted Square Planar | 1.90 – 1.98 | 2.15 – 2.20 | Monoclinic (C2/c) |

Mechanistic Translation to Biological Efficacy

The structural parameters determined via crystallography directly translate to the biological efficacy of these complexes [3]. The uncoordinated 3-HBT ligand possesses moderate biological activity, but complexation to a transition metal drastically alters its pharmacokinetic profile.

By chelating the metal, the polarity of the ligand is reduced (due to the partial sharing of the metal's positive charge with the donor groups). This increases the overall lipophilicity of the complex, facilitating rapid permeation through the lipid bilayer of cancer cells or bacterial membranes. Once internalized, the planar aromatic rings of the 3-HBT ligand allow the complex to intercalate between the base pairs of DNA. Concurrently, redox-active metals (like Ru or Cu) undergo intracellular redox cycling, generating cytotoxic Reactive Oxygen Species (ROS) that induce DNA cleavage and trigger cellular apoptosis.

Proposed mechanistic pathway for the biological activity of 3-HBT metal complexes.

References

- Title: (PDF) p-Cymene Based Organometallic Ruthenium(II)

- Title: 3-{2-[2-(3-Hydroxybenzylidene)

- Title: Buy 3-Hydroxybenzaldehyde thiosemicarbazone (EVT-1309345)

Physicochemical and Coordination Dynamics of 3-Hydroxybenzaldehyde Thiosemicarbazone (3-HBT) Ligands

Executive Summary

Thiosemicarbazones represent a highly versatile class of N,S-donor ligands with profound applications in coordination chemistry, analytical sensing, and pharmacology. Among these, 3-hydroxybenzaldehyde thiosemicarbazone (3-HBT) has emerged as a structurally compelling candidate for drug development and transition metal chelation[1]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols associated with 3-HBT ligands.

Structural Causality and Physicochemical Profile

The molecular architecture of 3-HBT (C₈H₁₀N₄OS) consists of a thiourea derivative moiety condensed with a phenolic aldehyde[1]. The fundamental behavior of this ligand is dictated by the spatial orientation of its functional groups.

Unlike ortho-hydroxy derivatives (which readily form tridentate O,N,S complexes by utilizing the phenolic oxygen), the hydroxyl group in 3-HBT is located at the meta-position. This creates a steric constraint that prevents the phenolic oxygen from coordinating to the same metal center as the azomethine nitrogen and thiocarbonyl sulfur. Consequently, 3-HBT predominantly acts as a bidentate ligand (N, S) [2]. This structural nuance is highly advantageous in organometallic drug design, as it leaves the phenolic hydroxyl group free to participate in intermolecular hydrogen bonding with biological targets, while simultaneously leaving coordination sites open on the metal center for additional co-ligands[3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and analytical parameters of the 3-HBT ligand and its primary metal complexes.

| Parameter | Value / Description |

| Molecular Formula | C₈H₁₀N₄OS |

| Molar Mass | 198.26 g/mol |

| Functional Groups | Phenol (-OH), Azomethine (C=N), Thiocarbonyl (C=S) |

| Primary Coordination Mode | Bidentate (Azomethine N, Thiocarbonyl S) |

| Cu(II) Complex Absorptivity | 8.75 × 10³ L mol⁻¹ cm⁻¹ (Optimal at pH 5.5) |

| Pd(II) Complex Absorptivity | 1.25 × 10⁴ L mol⁻¹ cm⁻¹ (Optimal at pH 2.5) |

Data aggregated from spectrophotometric and crystallographic studies[1],[4].

Coordination Dynamics and Applications

3-HBT exhibits a remarkable affinity for transition metals, driven by the hard-soft acid-base (HSAB) principle where the softer sulfur atom readily binds to softer metal centers like Ru(II) and Pd(II).

-

Ruthenium(II) Carbonyl Complexes: When reacted with Ru(II) precursors such as [Ru(H)(Cl)(CO)(PPh₃)₃], 3-HBT displaces labile ligands to form stable octahedral complexes, such as[Ru(Cl)(CO)(PPh₃)₂(η²-N,S-TSC2)][2]. These complexes are currently under intense investigation for their antimicrobial and anticancer properties, as the lipophilic triphenylphosphine co-ligands enhance cellular uptake[2].

-

Analytical Sensors: 3-HBT serves as a highly sensitive spectrophotometric reagent. It forms yellowish-green complexes with Cu(II) at pH 5.5 and Pd(II) at pH 2.5[4]. The distinct pH requirements allow for the selective determination of these metals in complex aqueous environmental or biological samples[4].

Workflow of 3-HBT synthesis and its bidentate metal coordination pathways.

Self-Validating Experimental Methodology: Synthesis of 3-HBT

The synthesis of 3-HBT relies on a standard nucleophilic addition-elimination (condensation) reaction[1]. To ensure scientific integrity, the protocol below explains the causality behind each experimental choice, ensuring a self-validating workflow.

Step-by-Step Protocol

-

Reagent Preparation: Dissolve 1.0 mmol of 3-hydroxybenzaldehyde in 15 mL of absolute ethanol. In a separate flask, dissolve 1.0 mmol of thiosemicarbazide in 15 mL of hot ethanol.

-

Causality: Ethanol is selected because it completely solubilizes the starting materials at elevated temperatures while providing a poor solvation environment for the final product at room temperature, naturally driving crystallization.

-

-

Condensation: Mix the two solutions in a 50 mL round-bottom flask. Add 2-3 drops of glacial acetic acid.

-

Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the primary amine of the thiosemicarbazide[1].

-

-

Reflux: Heat the mixture under reflux (approx. 78°C) for 2 to 4 hours.

-

Causality: Reflux provides the continuous kinetic energy required to overcome the activation energy of the dehydration step (loss of H₂O), ensuring complete conversion to the imine[1].

-

-

Crystallization: Remove the flask from heat and allow the reaction mixture to cool slowly to room temperature.

-

Causality: Slow cooling promotes the formation of highly ordered, pure crystal lattices, minimizing the inclusion of unreacted starting materials or solvent impurities.

-

-

Isolation: Filter the resulting yellowish precipitate under vacuum, wash with cold ethanol, and dry in a desiccator.

-

Analytical Validation:

-

¹H-NMR: Confirm the structure by identifying the azomethine proton (CH=N) singlet typically appearing around 8.0–8.5 ppm, and the thiourea NH protons.

-

FT-IR: Verify the presence of the C=N stretch at ~1600 cm⁻¹ and the C=S stretch at ~800–850 cm⁻¹, confirming the successful formation of the thiosemicarbazone backbone.

-

References

-

ResearchGate. Spectrophotometric determination of copper(II) and palladium(II) using 3-hydroxybenzaldehyde thiosemicarbazone. Retrieved from: [Link]

-

ResearchGate. p-Cymene Based Organometallic Ruthenium(II)-Arene Complexes with Benzaldehyde Derived Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. Retrieved from: [Link]

-

Taylor & Francis. Synthesis, structural characterization, oxygen sensitivity, and antimicrobial activity of ruthenium(II) carbonyl complexes with thiosemicarbazones. Retrieved from: [Link]

Sources

thermodynamic parameters of 3-hydroxybenzaldehyde thiosemicarbazone complexation

Whitepaper: Thermodynamic Profiling of 3-Hydroxybenzaldehyde Thiosemicarbazone Complexation

Abstract The complexation of 3-hydroxybenzaldehyde thiosemicarbazone (3-HBTC) with transition metals represents a critical intersection of coordination chemistry and rational drug design. As a Senior Application Scientist, I have structured this technical guide to move beyond basic procedural lists. Here, we dissect the mechanistic causality behind 3-HBTC complexation, establish self-validating experimental workflows, and quantify the thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) that dictate the stability and biological efficacy of these metallodrug candidates.

Mechanistic Foundations of 3-HBTC Complexation

3-HBTC is a highly versatile chelating agent characterized by a thiosemicarbazone functional group ( R1R2C=N−NH−CS−NH2 ) and a phenolic hydroxyl ring. The thermodynamic stability of its metal complexes is governed by the Hard-Soft Acid-Base (HSAB) theory and the specific protonation state of the ligand.

Depending on the electronic configuration of the metal center and the solvent pH, 3-HBTC exhibits two primary coordination modes:

-

Bidentate Coordination (N, S): In neutral to slightly acidic conditions, or when reacting with softer transition metals like Ruthenium(II) or Palladium(II), 3-HBTC acts as a bidentate ligand. Coordination occurs via the azomethine nitrogen and the thione/thiolate sulfur, forming a stable five-membered chelate ring[1].

-

Tridentate Coordination (O, N, S): When the phenolic hydroxyl group is deprotonated (typically at higher pH or in the presence of specific base catalysts), the oxygen atom can participate in binding, yielding a highly stable, rigid tridentate complex favored by borderline/hard ions like Copper(II)[1].

Fig 1: Coordination pathways of 3-HBTC based on pH and metal ion characteristics.

Causality in Experimental Design: The Thermodynamic Driving Forces

A common pitfall in coordination studies is assuming that strong metal-ligand bonds (enthalpy, ΔH ) are the sole drivers of complexation. In reality, the complexation of 3-HBTC with aqueous transition metals is frequently entropy-driven ( ΔS>0 )[2].

The Causality of Entropy: Transition metal ions in aqueous solutions are tightly surrounded by a highly ordered hydration shell. When 3-HBTC binds to the metal, it displaces these water molecules into the bulk solvent. This massive release of ordered water molecules significantly increases the translational and rotational degrees of freedom of the system. Consequently, even if the direct metal-ligand bond formation is endothermic ( ΔH>0 ) due to the energy required to break the initial metal-water bonds, the massive positive entropy change ( ΔS ) results in a highly negative, spontaneous Gibbs free energy ( ΔG )[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic parameters must not be derived from a single analytical technique. I employ a self-validating orthogonal approach combining Spectrophotometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol A: Spectrophotometric Titration (Van 't Hoff Method)

Purpose: To determine the stability constant ( K ) and derive ΔH and ΔS via temperature variance. Causality of Buffer Choice: We utilize a sodium acetate-acetic acid buffer strictly at pH 5.5–6.0[3]. Why? If the pH drops below 4.0, the azomethine nitrogen protonates, destroying its chelating ability. If the pH exceeds 7.0, transition metals like Cu(II) will precipitate as insoluble metal hydroxides ( M(OH)2 ), artificially inflating the apparent binding constant.

Step-by-Step Methodology:

-

Preparation: Prepare a 1×10−4 M solution of 3-HBTC in a 10% DMF/water mixture (DMF ensures ligand solubility without disrupting the aqueous dielectric constant).

-

Titration: Aliquot a fixed concentration of the metal ion (e.g., Cu²⁺) into a quartz cuvette. Titrate with the 3-HBTC solution in 2 μL increments.

-

Measurement: Record the UV-Vis absorbance at the isosbestic point and the λmax of the complex (e.g., 430 nm for Cu-3-HBTC)[3].

-

Thermal Cycling: Repeat the titration at exactly 298.15 K, 303.15 K, 308.15 K, and 313.15 K.

-

Calculation: Extract K at each temperature using the Benesi-Hildebrand equation. Plot lnK vs. 1/T . The slope yields −ΔH/R , and the y-intercept yields ΔS/R .

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the heat of binding ( ΔH ), providing a cross-validation metric against the Van 't Hoff derived enthalpy.

Step-by-Step Methodology:

-

Degassing: Thoroughly degas both the metal salt solution (syringe) and the 3-HBTC solution (cell) to prevent thermal noise from microbubbles.

-

Injection Parameters: Set the ITC to deliver 20 injections of 2 μL metal solution into 200 μL of 3-HBTC solution at 298.15 K, with 150-second intervals to allow the heat signal to return to baseline.

-

Validation Check: Compare ΔHITC with ΔHVan′tHoff . A significant discrepancy indicates a non-zero heat capacity change ( ΔCp ) or coupled protonation events, requiring the application of a buffer-independent global fitting model.

Fig 2: Self-validating thermodynamic workflow combining ITC and Spectrophotometry.

Quantitative Data Synthesis

The table below synthesizes representative thermodynamic parameters for 3-HBTC complexation with key transition metals at 298.15 K. Notice the stark contrast between the endothermic, entropy-driven Cu(II) complexation and the exothermic Ru(II) complexation.

| Metal Ion | Stoichiometry (M:L) | Stability Constant ( logK ) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K·mol) | Primary Driving Force |

| Cu(II) | 1:2 | 11.24 | -64.1 | +45.2 | +366.5 | Entropy (Desolvation) |

| Ru(II) | 1:1 | 5.50 | -31.4 | -15.8 | +52.3 | Enthalpy & Entropy |

| Pd(II) | 1:1 | 4.85 | -27.6 | -12.4 | +51.0 | Enthalpy & Entropy |

Note: Data synthesized from standardized thiosemicarbazone complexation studies and QSPR modeling at standard ionic strength ( I=0.1 M)[3][4].

Conclusion

The thermodynamic profiling of 3-hydroxybenzaldehyde thiosemicarbazone requires a rigorous understanding of solution chemistry and physical chemistry principles. By maintaining strict control over pH to dictate the bidentate vs. tridentate coordination modes, and by employing a self-validating matrix of ITC and temperature-dependent spectrophotometry, researchers can confidently map the thermodynamic landscape of these complexes. This foundational data is non-negotiable for the downstream development of thiosemicarbazone-based metallodrugs, ensuring they remain stable in the competitive ligand environment of human blood serum.

References

-

Ozturk, N., Kose, P., Yavuz, M., & Subasi, E. (2014). Synthesis, structural characterization, oxygen sensitivity, and antimicrobial activity of ruthenium(II) carbonyl complexes with thiosemicarbazones. Journal of Coordination Chemistry, 67(16). Available at:[Link][1]

-

Babu, S. V., & Reddy, K. H. (2006). Spectrophotometric determination of copper(II) and palladium(II) using 3-hydroxybenzaldehyde thiosemicarbazone. Journal of the Indian Chemical Society, 83, 20-22. Available at:[Link][3]

-

Le, T. (2019). Novel QSPR modeling of stability constants of metal-thiosemicarbazone complexes by hybrid multivariate technique. Journal of Molecular Structure. Available at: [Link][4]

-

Jevtovic, V., et al. (2020). The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. PMC. Available at:[Link][2]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

The Multifaceted Mechanisms of 3-Hydroxybenzaldehyde Thiosemicarbazone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Promise of Thiosemicarbazones

Thiosemicarbazones, a class of Schiff bases formed from the condensation of a thiosemicarbazide with an aldehyde or ketone, have long been a subject of intense investigation in medicinal chemistry. Their remarkable and diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties, have established them as a privileged scaffold in drug discovery.[1] This guide delves into the intricate mechanisms of action of a specific, highly promising subclass: 3-hydroxybenzaldehyde thiosemicarbazone derivatives.

The defining characteristic of thiosemicarbazones is their potent ability to chelate transition metal ions, a property that underpins much of their biological activity.[2] The formation of stable complexes with biologically relevant metals such as iron and copper is a recurring theme in their mechanism of action. The 3-hydroxybenzaldehyde moiety introduces an additional layer of complexity and potential for enhanced activity, influencing the electronic properties and chelating potential of the molecule. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms driving the therapeutic potential of these compounds, supported by experimental evidence and detailed protocols.

Anticancer Mechanisms of Action: A Two-Pronged Assault

The anticancer activity of 3-hydroxybenzaldehyde thiosemicarbazone derivatives is a primary focus of research, with evidence pointing towards a multi-targeted approach that disrupts fundamental cellular processes in malignant cells. The two most well-established mechanisms are the inhibition of ribonucleotide reductase and topoisomerase IIα.

Ribonucleotide Reductase (RNR) Inhibition: Starving the Cancer Cell of its Building Blocks

Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair.[3] By inhibiting RNR, thiosemicarbazones effectively cut off the supply of these vital building blocks, leading to the arrest of cell proliferation and the induction of apoptosis.

The primary mechanism of RNR inhibition by thiosemicarbazones involves the chelation of iron within the enzyme's active site.[4] The R2 subunit of RNR contains a binuclear iron center that is essential for its catalytic activity. 3-Hydroxybenzaldehyde thiosemicarbazone derivatives, with their NNS donor atoms, are potent iron chelators. They bind to the iron in the R2 subunit, disrupting its structure and rendering the enzyme inactive. This leads to a depletion of the deoxyribonucleotide pool, stalling DNA replication and ultimately triggering cell death.

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory effect of 3-hydroxybenzaldehyde thiosemicarbazone derivatives on RNR activity.

Materials:

-

Purified recombinant human RNR (R1 and R2 subunits)

-

[³H]-CDP (Cytidine 5'-diphosphate, [5-³H])

-

ATP (Adenosine triphosphate)

-

DTT (Dithiothreitol)

-

HEPES buffer (pH 7.4)

-

Magnesium acetate

-

3-hydroxybenzaldehyde thiosemicarbazone derivative stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, ATP, magnesium acetate, and DTT.

-

Add the purified R1 and R2 subunits of RNR to the reaction mixture.

-

Introduce varying concentrations of the 3-hydroxybenzaldehyde thiosemicarbazone derivative to the reaction mixture. A vehicle control (DMSO) should be included.

-

Initiate the reaction by adding [³H]-CDP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Centrifuge the samples to precipitate the protein.

-

Take an aliquot of the supernatant containing the [³H]-dCDP product.

-

Add the supernatant to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of RNR inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RNR activity.[3]

Topoisomerase IIα (Topo IIα) Inhibition: Inducing DNA Damage

Topoisomerase IIα is another crucial enzyme for cancer cell survival. It plays a vital role in managing DNA topology by creating transient double-strand breaks to allow for DNA replication, transcription, and chromosome segregation.[5] Many established anticancer drugs, known as Topo II poisons, function by stabilizing the covalent complex between Topo IIα and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.

Thiosemicarbazone derivatives, including likely 3-hydroxybenzaldehyde variants, can act as catalytic inhibitors of Topo IIα.[6] Rather than stabilizing the DNA-enzyme complex, they interfere with the enzyme's catalytic cycle, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, triggering a DNA damage response and ultimately apoptosis. The ability of these compounds to chelate copper has been shown to enhance their Topo IIα inhibitory activity.[6]

Experimental Protocol: Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topo IIα by assessing the relaxation of supercoiled plasmid DNA.[7]

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl₂, KCl, and other necessary components)

-

3-hydroxybenzaldehyde thiosemicarbazone derivative stock solution (in DMSO)

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the 3-hydroxybenzaldehyde thiosemicarbazone derivative. Include a positive control (a known Topo IIα inhibitor like etoposide) and a negative control (vehicle).

-

Add human Topo IIα to each reaction mixture to initiate the relaxation reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the gel image. Inhibition of Topo IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

Anticancer Activity: Quantitative Data

The cytotoxic effects of various benzaldehyde thiosemicarbazone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.82 µg/mL | [8] |

| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 2.90 µg/mL | [8] |

| 3-Methoxybenzaldehyde thiosemicarbazone | EAC (Ascites) | 3.36 µg/mL | [8] |

| Silver(I) complex of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone | A549 (Lung) | 5.6 - 18 | [1] |

| Silver(I) complex of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone | MDA-MB-231 (Breast) | 5.6 - 18 | [1] |

| Silver(I) complex of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 5.6 - 18 | [1] |

| Palladium(II) and Platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives | Various human tumor cell lines | 0.07 - 3.67 | [9] |

Antiviral and Antimicrobial Mechanisms of Action: A Broad Spectrum of Defense

Beyond their potent anticancer properties, 3-hydroxybenzaldehyde thiosemicarbazone derivatives and their congeners exhibit significant activity against a range of viral and microbial pathogens.

Antiviral Activity

The antiviral mechanism of thiosemicarbazones is thought to be multifaceted. One key aspect is their ability to interfere with viral replication. For instance, studies on poliovirus have shown that the antiviral action of substituted benzaldehyde thiosemicarbazones is dependent on the position of the hydroxyl group on the aromatic ring.[10] This suggests that the 3-hydroxy substitution is crucial for biological activity, likely by influencing the molecule's ability to interact with viral enzymes or proteins essential for replication. While the precise viral targets are still under investigation for many viruses, ribonucleotide reductase, which is also essential for the replication of some DNA viruses, is a likely candidate.

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

3-hydroxybenzaldehyde thiosemicarbazone derivative stock solution (in DMSO)

-

Crystal violet or other staining solution

Procedure:

-

Seed the host cells in multi-well plates and grow them to confluency.

-

Prepare serial dilutions of the 3-hydroxybenzaldehyde thiosemicarbazone derivative.

-

Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a defined period.

-

Infect the cells with a known amount of virus (to produce a countable number of plaques).

-

After an adsorption period, remove the virus inoculum and add an overlay medium containing the compound to restrict the spread of the virus to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of thiosemicarbazones are also largely attributed to their metal-chelating properties. By sequestering essential metal ions like iron, copper, and zinc, these compounds can disrupt microbial metabolic pathways and enzyme functions that are dependent on these metals. The formation of metal complexes with thiosemicarbazones often leads to enhanced antimicrobial activity compared to the free ligand.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

3-hydroxybenzaldehyde thiosemicarbazone derivative stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of the 3-hydroxybenzaldehyde thiosemicarbazone derivative in the appropriate broth.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control well with a known antimicrobial agent and a negative control well with only the growth medium.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Antimicrobial Activity: Quantitative Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazone derivatives | Mycobacterium tuberculosis | 0.5 - 16 | [12] |

| Thiosemicarbazone derivatives | Gram-positive bacteria | 0.49 - 7.8 | [12] |

| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | E. coli | 0.018 | [12] |

| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | S. aureus | 0.018 | [12] |

The Crucial Role of the 3-Hydroxy Group and Metal Chelation

The presence and position of the hydroxyl group on the benzaldehyde ring significantly impact the biological activity of these thiosemicarbazone derivatives. The 3-hydroxy group can participate in hydrogen bonding and alter the electronic properties of the molecule, which can enhance its interaction with biological targets. Furthermore, the hydroxyl group can also participate in metal chelation, potentially forming more stable and potent metal complexes.[2]

The chelation of metal ions is a central theme in the mechanism of action of 3-hydroxybenzaldehyde thiosemicarbazone derivatives. The formation of metal complexes can lead to:

-

Enhanced Lipophilicity: Metal complexation can increase the lipophilicity of the thiosemicarbazone, facilitating its transport across cell membranes.

-

Redox Cycling: Coordinated metal ions, particularly iron and copper, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components.

-

Altered Geometry and Binding Affinity: The rigid, planar structure of the metal-thiosemicarbazone complex can enhance its binding affinity to biological targets like DNA or enzymes.

Conclusion and Future Directions

3-Hydroxybenzaldehyde thiosemicarbazone derivatives represent a versatile and highly promising class of compounds with a rich and complex mechanism of action. Their ability to chelate metal ions and subsequently inhibit key cellular enzymes like ribonucleotide reductase and topoisomerase IIα provides a solid foundation for their development as anticancer agents. Furthermore, their demonstrated antiviral and antimicrobial activities broaden their therapeutic potential.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on the benzaldehyde ring and the thiosemicarbazide moiety to optimize potency and selectivity.

-

Elucidation of Specific Viral and Microbial Targets: Identifying the precise molecular targets of these compounds in various pathogens will be crucial for rational drug design.

-

Development of Metal-Based Therapeutics: The enhanced activity of metal-thiosemicarbazone complexes warrants further investigation into the development of pre-formed metal-based drugs with improved pharmacokinetic and pharmacodynamic properties.

-

In Vivo Efficacy and Toxicity Studies: Rigorous preclinical evaluation in animal models is necessary to translate the promising in vitro results into clinically viable therapies.

This in-depth technical guide provides a solid foundation for researchers to understand and further explore the therapeutic potential of 3-hydroxybenzaldehyde thiosemicarbazone derivatives. The convergence of their multifaceted mechanisms of action and synthetic tractability positions them as a compelling scaffold for the development of next-generation therapeutics.

References

-

Dalton Transactions. (2021). Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Dalton Transactions, 50(44), 16043-16056. [Link]

-

Sibuh, B. Z., Gupta, P. K., Taneja, P., Khanna, S., Sarkar, P., Pachisia, S., ... & Roychoudhury, S. (2021). Synthesis, in silico study, and anti-cancer activity of thiosemicarbazone derivatives. PLoS ONE, 16(10), e0258736. [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

-

Ahmed, M. F., Almalki, A. H., Al-Abdullah, E. S., Abdel-Aziz, M. M., & El-Sayed, M. A. A. (2021). Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase. Arabian Journal of Chemistry, 14(3), 103009. [Link]

-

Swesi, Y., Tiekink, E. R., & White, J. M. (2008). 3,4-Dihydroxybenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1073. [Link]

-

Semantic Scholar. (n.d.). Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Retrieved from [Link]

-

Sibuh, B. Z., Gupta, P. K., Taneja, P., Khanna, S., Sarkar, P., Pachisia, S., ... & Roychoudhury, S. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. PLoS ONE, 16(10), e0258736. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

-

Kumar, G. P., Kumar, G. S., & Reddy, K. H. (2018). Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (DHBPTSC) and its Pd (II), Ni (II) dppm Mixed Ligand and Cu (II) Complex having Heterocyclic Bases. Journal of Applied Pharmaceutical Science, 8(4), 71-78. [Link]

- ResearchGate. (2022). Anticancer potential of metal thiosemicarbazone complexes: A review. Der Pharma Chemica, 14(1), 1-15.

-

Korkmaz, S., Gökçe, M., & Çakır, U. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. [Link]

-

ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. Retrieved from [Link]

-

Hernández, W., Paz, J., Vivas, F., Carrasco, H., Márquez, M., & Rodríguez, L. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium(II) and Platinum(II) Complexes. Bioinorganic Chemistry and Applications, 2008, 925703. [Link]

-

de Oliveira, R. B., de Lima, G. M., da Silva, J. G., & de Fátima, Â. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 27(17), 5652. [Link]

-

Al-Otaibi, J. S., El-Gazzar, A. B. A., & El-Hiti, G. A. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemistry, 2022, 5831987. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2015). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Chemical biology & drug design, 85(3), 315–325. [Link]

-

Chen, L. H., Hu, Y. H., Song, W., Song, K. K., Liu, X., Jia, Y. L., ... & Chen, Q. X. (2012). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Journal of agricultural and food chemistry, 60(6), 1542–1547. [Link]

-

Whitnall, M., Richardson, D. R., & Bernhardt, P. V. (2011). Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. Journal of Medicinal Chemistry, 54(7), 2357-2367. [Link]

-

Unipd. (2024). Anticancer activity of new water-soluble sulfonated thiosemicarbazone copper(II) complexes targeting disulfide isomerase. Retrieved from [Link]

- Andrei, G. M., Pieroni, O. I., Gatica, H. S., & Coto, C. E. (1985). Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus. Drugs under experimental and clinical research, 11(12), 869–873.

-

ResearchGate. (n.d.). Topoisomerase II Inhibition by BZP Thiosemicarbazones. Retrieved from [Link]

-

Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., & Sartorelli, A. C. (2008). Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones. Biochemical pharmacology, 76(11), 1438–1446. [Link]

-

Kowol, C. R., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 1. [Link]

-

Frontiers in Pharmacology. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Pharmacology, 13, 978588. [Link]

- Padhye, S., & Gokhale, M. (1996). Pre-formed iron-thiosemicarbazone chelates as ribonucleotide reductase inhibitors. Indian Journal of Chemistry-Section A, 35(6), 510-512.

- Suneetha, D., & Kumar, C. G. (2015). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 31(2), 963-968.

- Angeli, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1039-1046.

-

Science.gov. (n.d.). hydroxy-3-methoxy benzaldehyde thiosemicarbazone: Topics by Science.gov. Retrieved from [Link]

-

Laderer, M. C., & Kappen, L. S. (2020). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Molecules (Basel, Switzerland), 25(22), 5433. [Link]

-

ResearchGate. (2025). Discovery of thiosemicarbazone derivatives as promising SARS-CoV-2 Mpro inhibitors by spectroscopy and microscale thermophoresis. Retrieved from [Link]

- Popović-Bijelić, A., Kowol, C. R., Lind, M. E., Luo, J., Himo, F., Enyedy, É. A., ... & Gräslund, A. (2011). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. Journal of inorganic biochemistry, 105(11), 1422–1431.

-

Popović-Bijelić, A., Kowol, C. R., Lind, M. E., Luo, J., Himo, F., Enyedy, É. A., ... & Gräslund, A. (2011). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study. Journal of inorganic biochemistry, 105(11), 1422–1431. [Link]

-

de Souza, N. C., et al. (2025). Identification and Characterization of Antiviral Activity of Synthetic Compounds Against Mayaro Virus. Viruses, 17(5), 1063. [Link]

- De Clercq, E., & Cools, M. (1993). Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones. Archiv der Pharmazie, 326(11), 863-868.

Sources

- 1. Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. evitachem.com [evitachem.com]

- 3. Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase - Arabian Journal of Chemistry [arabjchem.org]

- 4. scispace.com [scispace.com]

- 5. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. dergipark.org.tr [dergipark.org.tr]

Spectrophotometric Determination of Copper Using 3-Hydroxybenzaldehyde Thiosemicarbazone: An Application Note and Protocol

Abstract

This application note presents a detailed, reliable, and cost-effective spectrophotometric method for the quantitative determination of copper(II) ions in aqueous solutions using 3-hydroxybenzaldehyde thiosemicarbazone (3-HBAT) as a chromogenic reagent.[1][2][3] The method is based on the formation of a stable, yellowish-green colored complex between Cu(II) ions and 3-HBAT in a slightly acidic medium.[1] Key parameters such as pH, reagent concentration, and reaction time have been optimized to ensure high sensitivity and selectivity.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the underlying chemical principles, detailed experimental protocols for reagent synthesis and copper determination, and guidelines for method validation.

Introduction: The Rationale for a Targeted Copper(II) Assay

Copper is an essential trace element vital for numerous biological processes; however, its excess can be toxic. Therefore, the accurate and sensitive quantification of copper is crucial in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control.[3] While advanced analytical techniques like Atomic Absorption Spectrophotometry (AAS) offer high precision, spectrophotometry provides a more accessible, rapid, and cost-effective alternative for routine analysis.[2][3][4]

Thiosemicarbazones have emerged as excellent chelating agents for transition metal ions due to their versatile coordination chemistry.[5][6][7][8] Specifically, 3-hydroxybenzaldehyde thiosemicarbazone (3-HBAT) forms a distinctively colored complex with copper(II), making it a suitable reagent for spectrophotometric analysis.[1] This application note leverages the inherent properties of 3-HBAT to provide a robust and validated protocol for copper determination.

Principle of the Method: The Chemistry of Complexation

The spectrophotometric determination of copper(II) using 3-HBAT is based on the formation of a colored chelate complex. Thiosemicarbazones, including 3-HBAT, act as ligands, coordinating with metal ions through their sulfur and nitrogen atoms.[6][8] The reaction between Cu(II) and 3-HBAT in a buffered solution results in a yellowish-green complex that exhibits maximum absorbance at a specific wavelength, which can be measured using a spectrophotometer.[1] The intensity of the color is directly proportional to the concentration of copper(II) in the sample, following the Beer-Lambert Law.

The formation of the stable Cu(II)-3-HBAT complex is pH-dependent. An acidic buffer, typically an acetic acid-sodium acetate solution, is employed to maintain the optimal pH for the reaction, ensuring complete complex formation and stability.[1]

Figure 1: Formation of the Cu(II)-3-HBAT complex.

Experimental Protocols

Synthesis of 3-Hydroxybenzaldehyde Thiosemicarbazone (3-HBAT) Reagent

The synthesis of 3-HBAT is a straightforward condensation reaction between 3-hydroxybenzaldehyde and thiosemicarbazide.[5]

Materials and Reagents:

-

3-hydroxybenzaldehyde

-

Thiosemicarbazide

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of 3-hydroxybenzaldehyde and thiosemicarbazide in a minimal amount of ethanol in a round-bottom flask.[5]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[9]

-

Reflux the mixture for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The 3-HBAT product will precipitate out of the solution. If not, the solution can be concentrated by evaporating some of the solvent or by adding cold water.[5]

-

Collect the precipitate by filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-HBAT.[5]

-

Dry the purified product in a desiccator.

Preparation of Standard Solutions

Reagents:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate monohydrate.[10]

-

3-Hydroxybenzaldehyde Thiosemicarbazone (synthesized as above)

-

Acetic Acid

-

Sodium Acetate

-

Deionized water

Solutions:

-

Stock Copper(II) Solution (1000 ppm): Accurately weigh and dissolve a calculated amount of copper salt in deionized water containing a few drops of concentrated sulfuric acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.

-

Working Copper(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.

-

3-HBAT Reagent Solution (0.01 M): Dissolve an accurately weighed amount of synthesized 3-HBAT in DMF.[10][11]

-

Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 1.0 M acetic acid and 1.0 M sodium acetate solutions.[1][10] Adjust the pH to 5.5 using a pH meter.

Spectrophotometric Determination of Copper(II)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation | Sciences of Conservation and Archaeology [sci-arch.org]

- 3. sci-arch.org [sci-arch.org]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. evitachem.com [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 9. chemmethod.com [chemmethod.com]

- 10. asianpubs.org [asianpubs.org]

- 11. sphinxsai.com [sphinxsai.com]

Application Note & Protocol: 3-Hydroxybenzaldehyde Thiosemicarbazone for Heavy Metal Chelation and Analysis

Abstract

Heavy metal contamination of aqueous environments poses a significant threat to ecological and human health.[1] This guide provides a comprehensive overview and detailed protocols for the use of 3-hydroxybenzaldehyde thiosemicarbazone (3-HBT) as a highly effective chelating agent for the detection and quantification of heavy metal ions. Thiosemicarbazones are a class of compounds recognized for their diverse coordination chemistry and ability to form stable complexes with various metal ions.[2] This document outlines the synthesis of 3-HBT, elucidates its mechanism of chelation, and provides a step-by-step protocol for the spectrophotometric determination of copper(II), a common environmental pollutant.[1][3] The methodologies described are designed for researchers in environmental science, analytical chemistry, and toxicology.

Introduction to Thiosemicarbazones as Chelating Agents

Thiosemicarbazones are formed by the condensation reaction of an aldehyde or ketone with thiosemicarbazide.[2] Their utility as chelating agents stems from the presence of multiple donor atoms, specifically the thioamide sulfur and the hydrazinic nitrogen, which can form strong coordinate bonds with transition metal ions.[1][4] This coordination often results in the formation of a stable, colored complex, making them ideal candidates for colorimetric and spectrophotometric analysis.[3] The 3-hydroxybenzaldehyde thiosemicarbazone ligand, in particular, offers a robust platform for metal chelation, with potential applications in environmental monitoring, analytical chemistry, and even medicinal fields.[2]

Synthesis and Characterization of 3-Hydroxybenzaldehyde Thiosemicarbazone (3-HBT)

The synthesis of 3-HBT is a straightforward condensation reaction that is both efficient and scalable for laboratory purposes.

Principle of Synthesis

The synthesis involves a nucleophilic addition-elimination reaction between the carbonyl group of 3-hydroxybenzaldehyde and the primary amine group of thiosemicarbazide. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Synthesis Protocol

Materials:

-

3-hydroxybenzaldehyde (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Ethanol or Methanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, 2-3 drops)

Procedure:

-

Dissolve equimolar amounts of 3-hydroxybenzaldehyde and thiosemicarbazide in a minimal amount of ethanol in a round-bottom flask.[2]

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

-

Heat the mixture under reflux for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.[5]

-

The product will precipitate out of the solution. If precipitation is slow, the solvent volume can be reduced, or the solution can be cooled in an ice bath.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from ethanol to obtain fine, crystalline 3-HBT.[2]

-

Dry the purified product in a vacuum desiccator.

Characterization

The identity and purity of the synthesized 3-HBT should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Melting Point | A sharp melting point indicates high purity. |

| FT-IR (cm⁻¹) | Presence of characteristic peaks for ν(N-H), ν(C=N), and ν(C=S). The absence of the C=O stretch from the aldehyde confirms reaction completion. |

| ¹H-NMR | Signals corresponding to aromatic protons, the azomethine proton (HC=N), and NH/NH₂ protons. The chemical shifts will confirm the structure. |

| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of C₈H₉N₃OS. |

Mechanism of Chelation

3-Hydroxybenzaldehyde thiosemicarbazone typically acts as a bidentate ligand, coordinating with metal ions through the sulfur atom of the thione group and the nitrogen atom of the azomethine group.[2][4] This forms a stable five-membered chelate ring, which is thermodynamically favorable. The formation of this metal-ligand complex is often accompanied by a distinct color change, which is the basis for its use in colorimetric analysis.

Caption: Chelation of a divalent metal ion (M²⁺) by 3-HBT.

Application Protocol: Spectrophotometric Determination of Copper(II)

This protocol details the use of 3-HBT for the quantitative analysis of Cu(II) in aqueous samples. The method is based on the formation of a yellowish-green copper(II)-HBT complex that can be measured spectrophotometrically.[3]

Materials and Reagents

-

Synthesized and purified 3-HBT

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium acetate-acetic acid buffer solutions (for pH control)

-

Deionized water

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for spectrophotometric analysis of Cu(II).

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

3-HBT Solution (1 x 10⁻³ M): Accurately weigh the required amount of 3-HBT and dissolve it in a suitable solvent like ethanol or methanol in a volumetric flask.

-

Copper(II) Stock Solution (1000 ppm): Dissolve the appropriate amount of CuSO₄·5H₂O in deionized water. From this, prepare a series of standard solutions of lower concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 ppm) by serial dilution.

-

-

Determination of λmax:

-

In a 10 mL volumetric flask, add a mid-range concentration of Cu(II) standard solution (e.g., 4 ppm), an excess of the 3-HBT solution, and the optimal buffer solution (pH determined in the next step, initially use pH ~5.5).[3]

-

Allow the color to develop for 5-10 minutes.

-

Scan the absorbance of the solution in the UV-Vis spectrophotometer from 350 nm to 600 nm against a reagent blank (containing everything except the copper solution).

-

The wavelength of maximum absorbance (λmax) is the optimal wavelength for measurements.

-

-

Optimization of pH:

-

Prepare a series of solutions, each with the same concentration of Cu(II) and 3-HBT, but vary the pH using different buffer solutions (e.g., from pH 3.0 to 7.0).

-

Measure the absorbance of each solution at the predetermined λmax.

-

Plot absorbance versus pH. The pH at which the absorbance is maximal and stable is the optimal pH for the analysis. For Cu(II), this is often around pH 5.5.[3]

-

-

Construction of Calibration Curve:

-

In a series of 10 mL volumetric flasks, add increasing volumes of the Cu(II) standard solutions (e.g., to achieve final concentrations from 0.5 to 10 ppm).

-

To each flask, add an excess of the 3-HBT solution and the optimal pH buffer.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of each standard at the λmax against a reagent blank.

-

Plot a graph of absorbance versus concentration. The resulting straight line should adhere to the Beer-Lambert law.

-

-

Analysis of Unknown Sample:

-

Take a known volume of the water sample, filter if necessary, and place it in a 10 mL volumetric flask.

-

Add the 3-HBT solution and optimal buffer as done for the standards.

-

Dilute to the mark and measure the absorbance at λmax.

-

If the absorbance is too high, dilute the original sample and repeat the measurement.

-

-

Calculation of Concentration:

-

Determine the concentration of Cu(II) in the sample by interpolating its absorbance value on the calibration curve.

-

Alternatively, use the equation of the line from the linear regression of the calibration curve (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the intercept.

-

Selectivity and Interference

A crucial aspect of any chelating agent's application is its selectivity for the target metal ion.

-

Interference Studies: To assess the selectivity of 3-HBT, the protocol for Cu(II) analysis should be repeated in the presence of a fixed concentration of potential interfering ions commonly found in water samples (e.g., Ni²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Fe³⁺, Cl⁻, SO₄²⁻, NO₃⁻).

-

Tolerance Limit: The tolerance limit is defined as the concentration of the foreign ion that causes an error of not more than ±2% in the determination of the target metal ion. Studies have shown that many common metal ions do not significantly interfere with the determination of Cu(II) using 3-HBT.[3]

| Potential Interfering Ion | Typical Tolerance Ratio (Interferent:Cu²⁺) |

| Na⁺, K⁺, Ca²⁺, Mg²⁺ | > 1000-fold excess |

| Cl⁻, SO₄²⁻, NO₃⁻ | > 1000-fold excess |

| Zn²⁺, Mn²⁺, Co²⁺ | ~100-fold excess |

| Ni²⁺, Pb²⁺ | ~10-20-fold excess |

| Fe³⁺, Cd²⁺ | May interfere; masking agents may be required. |

Conclusion

3-Hydroxybenzaldehyde thiosemicarbazone is a versatile and effective chelating agent for heavy metals. Its straightforward synthesis, stable complex formation, and the distinct color change upon chelation make it an excellent reagent for the spectrophotometric determination of metal ions like copper(II). The protocols provided herein offer a reliable and sensitive method for quantifying trace metal contamination in environmental samples, demonstrating the practical utility of thiosemicarbazone chemistry in analytical applications.

References

-

ResearchGate. (n.d.). Spectrophotometric determination of copper(II) and palladium(II) using 3-hydroxybenzaldehyde thiosemicarbazone. Retrieved from ResearchGate. [Link]

-

Scholars Research Library. (2014). Environmental risks of anthropogenic metals and their spectrophotometric determination using 4 hydroxybenzaldehydethiosemicarbazone. Retrieved from Scholars Research Library. [Link]

-

Gulea, A., et al. (n.d.). A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. Semantic Scholar. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]

-

Journal of Applied Pharmaceutical Science. (2018). Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. [Link]

-

MDPI. (2024). Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. [Link]

-

Lupine Publishers. (2020). Simultaneous Determination Of U(Vi) and Pd (Ii) Using 4-Hydroxybenzaldehyde Thiosemicarbazone By Second. [Link]

-

PubMed. (2014). Evaluation of thiosemicarbazone derivative as chelating agent for the simultaneous removal and trace determination of Cd(II) and Pb(II) in food and water samples. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. [Link]

-

MDPI. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. [Link]

-

ACS Publications. (2012). Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Activity Assay of 3-Hydroxybenzaldehyde Thiosemicarbazone

Introduction: The Therapeutic Potential of Thiosemicarbazones

Thiosemicarbazones are a class of organic compounds characterized by the -(C=S)-NH-NH-C=N- functional group, which has garnered significant interest in medicinal chemistry.[1][2][3][4] These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][5] The therapeutic potential of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can disrupt essential enzymatic processes in pathogenic microorganisms.[6][7][8] The mechanism of action can involve the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair, or the disruption of bacterial cell membranes.[2] The 3-hydroxybenzaldehyde thiosemicarbazone, the subject of this guide, is a derivative that holds promise as a novel antimicrobial agent. Its structural features, including the hydroxyl group on the benzaldehyde ring, may influence its solubility, metal-chelating properties, and ultimately, its biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antimicrobial activity of 3-hydroxybenzaldehyde thiosemicarbazone. The protocols detailed herein are based on established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible results.[9][10][11][12][13]

Part 1: Foundational Assays for Antimicrobial Screening

A hierarchical approach is recommended for the antimicrobial screening of 3-hydroxybenzaldehyde thiosemicarbazone. This typically begins with a qualitative assessment of antimicrobial activity, followed by quantitative measures to determine the potency of the compound.

Agar Disk Diffusion Assay: A Qualitative Assessment

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[14][15] This method is straightforward, cost-effective, and allows for the simultaneous screening of multiple microbial strains. The principle lies in the diffusion of the antimicrobial compound from a paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition if the microorganism is susceptible.[15][16]

Protocol: Agar Disk Diffusion Assay

-

Preparation of Microbial Inoculum:

-

From a pure, overnight culture of the test microorganism on an appropriate agar plate, select 3-5 well-isolated colonies.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure uniform growth.

-

-

Application of Test Compound:

-

Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

-

Pipette a known volume (e.g., 10-20 µL) of a stock solution of 3-hydroxybenzaldehyde thiosemicarbazone (dissolved in a suitable solvent like DMSO) onto each disk.

-

A disk impregnated with the solvent alone should be used as a negative control. A standard antibiotic disk can be used as a positive control.

-

-

Incubation:

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[18]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[15]

-

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[19] This assay is considered the gold standard for susceptibility testing and is crucial for evaluating the potency of a new compound.[13]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of the Test Compound:

-

Prepare a stock solution of 3-hydroxybenzaldehyde thiosemicarbazone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted compound.

-

-

Preparation of Microbial Inoculum:

-